molecular formula C36H31NO5S B11692415 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl naphthalene-1-sulfonate

4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl naphthalene-1-sulfonate

Cat. No.: B11692415
M. Wt: 589.7 g/mol
InChI Key: CBYMQLVMYYLDDT-UHFFFAOYSA-N
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Description

4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl naphthalene-1-sulfonate is a complex organic compound with a unique structure that combines multiple aromatic and aliphatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl naphthalene-1-sulfonate involves multiple steps, including the formation of the hexahydrobenzo[a]phenanthridin core and subsequent functionalization. The key steps typically involve:

    Formation of the hexahydrobenzo[a]phenanthridin core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Functionalization: Introduction of the 2,2-dimethyl-4-oxo group and the 2-methoxyphenyl naphthalene-1-sulfonate moiety through various organic reactions such as Friedel-Crafts acylation, sulfonation, and methylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand or inhibitor in various biochemical pathways.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl naphthalene-1-sulfonate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzonitrile
  • N-benzyl-2-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]acetamide

Uniqueness

What sets 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl naphthalene-1-sulfonate apart from similar compounds is its specific combination of functional groups and structural features

Properties

Molecular Formula

C36H31NO5S

Molecular Weight

589.7 g/mol

IUPAC Name

[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl] naphthalene-1-sulfonate

InChI

InChI=1S/C36H31NO5S/c1-36(2)20-27-33-26-13-7-5-10-23(26)15-17-28(33)37-35(34(27)29(38)21-36)24-16-18-30(31(19-24)41-3)42-43(39,40)32-14-8-11-22-9-4-6-12-25(22)32/h4-19,35,37H,20-21H2,1-3H3

InChI Key

CBYMQLVMYYLDDT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OS(=O)(=O)C6=CC=CC7=CC=CC=C76)OC)C(=O)C1)C

Origin of Product

United States

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